molecular formula C12H12N2O B11897707 3-Amino-1-(quinolin-3-yl)propan-1-one

3-Amino-1-(quinolin-3-yl)propan-1-one

Cat. No.: B11897707
M. Wt: 200.24 g/mol
InChI Key: VDRKTTOANXXOKX-UHFFFAOYSA-N
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Description

3-Amino-1-(quinolin-3-yl)propan-1-one is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(quinolin-3-yl)propan-1-one typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method involves the use of quinoline-3-carbaldehyde as a starting material, which undergoes reductive amination with an appropriate amine to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(quinolin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-3-carboxylic acids, quinoline alcohols, and substituted quinoline derivatives .

Scientific Research Applications

3-Amino-1-(quinolin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a biological probe or inhibitor in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-1-(quinolin-3-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-amino-1-quinolin-3-ylpropan-1-one

InChI

InChI=1S/C12H12N2O/c13-6-5-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6,13H2

InChI Key

VDRKTTOANXXOKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)CCN

Origin of Product

United States

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